[3-(Phenoxymethyl)phenyl]methanol
Overview
Description
[3-(Phenoxymethyl)phenyl]methanol is an organic compound with the molecular formula C14H14O2. It is characterized by a phenyl group substituted with a phenoxymethyl group and a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.
Scientific Research Applications
[3-(Phenoxymethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
“[3-(Phenoxymethyl)phenyl]methanol” is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions of “[3-(Phenoxymethyl)phenyl]methanol” are not specified in the search results. However, m-aryloxy phenols, a class of compounds to which “this compound” belongs, have been highlighted for their importance in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants .
Mechanism of Action
Target of Action
It’s worth noting that this compound is a metabolite of the insecticide permethrin .
Mode of Action
It’s structurally similar to phenoxymethylpenicillin, which inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (pbps) located inside the bacterial cell wall . These PBPs are critical in cell wall synthesis and maintenance, as well as cell division . This disruption of cell wall synthesis usually results in bacterial death .
Biochemical Pathways
Permethrin is known to affect the nervous system of insects by keeping their nerve cells in a state of constant activity, leading to paralysis and death .
Result of Action
Given its structural similarity to phenoxymethylpenicillin, it may have similar bactericidal effects .
Biochemical Analysis
Biochemical Properties
[3-(Phenoxymethyl)phenyl]methanol can participate in reactions at the benzylic position, which is the carbon atom next to the aromatic ring . It can undergo free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position can be resonance stabilized, making it a favorable site for reactions .
Cellular Effects
Related compounds such as phenoxymethylpenicillin have been shown to have significant effects on cells, including causing skin irritation, serious eye irritation, and respiratory irritation .
Molecular Mechanism
The molecular mechanism of this compound involves reactions at the benzylic position. For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical . This radical can then participate in further reactions, such as substitution or addition reactions .
Metabolic Pathways
Phenolic compounds, which include this compound, are known to undergo various metabolic processes after ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Phenoxymethyl)phenyl]methanol typically involves multi-step reactions. One common method starts with 3-cyanobenzyl bromide as the starting material. The synthetic route includes the following steps :
Reaction with Potassium Carbonate (K2CO3) in Acetone: This step involves the nucleophilic substitution of the bromide group with a phenoxymethyl group.
Hydrolysis with Potassium Hydroxide (KOH): The intermediate product undergoes hydrolysis to form the corresponding alcohol.
Reduction with Lithium Aluminium Hydride (LiAlH4): The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-(Phenoxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenoxymethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of [3-(Phenoxymethyl)phenyl]methanal or [3-(Phenoxymethyl)phenyl]methanoic acid.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted phenylmethanol derivatives.
Comparison with Similar Compounds
Similar Compounds
[3-(Phenoxymethyl)phenyl]methanal: An aldehyde derivative with similar structural features.
[3-(Phenoxymethyl)phenyl]methanoic acid: A carboxylic acid derivative with similar structural features.
[3-(Phenoxymethyl)phenyl]methane: A hydrocarbon derivative with similar structural features.
Uniqueness
[3-(Phenoxymethyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-(phenoxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZSJQJXKWKOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496430 | |
Record name | [3-(Phenoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34904-99-9 | |
Record name | [3-(Phenoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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